molecular formula C9H7F3O2 B078343 2-Methyl-5-(trifluoromethyl)benzoic acid CAS No. 13055-63-5

2-Methyl-5-(trifluoromethyl)benzoic acid

Cat. No.: B078343
CAS No.: 13055-63-5
M. Wt: 204.15 g/mol
InChI Key: STJUSBSLJXOSDU-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethyl)benzoic acid, commonly referred to as 2M5T, is a compound with a wide range of applications in the field of organic chemistry and biochemistry. It is a white solid, soluble in most organic solvents and has a melting point of 121-123°C. It is known to have a wide range of uses in the synthesis of organic compounds, as a reagent in biochemical and physiological studies, and as an analytical tool.

Scientific Research Applications

  • Metabolic Studies : 2-Methyl-5-(trifluoromethyl)benzoic acid, as part of a broader group of substituted benzoic acids, has been studied for its metabolism in rats, providing insights into glucuronidation and glycine conjugation reactions which are critical for understanding drug metabolism and designing new pharmaceuticals (Ghauri et al., 1992).

  • EP1 Receptor Antagonists : This compound has been used in the synthesis of EP1 receptor selective antagonists. Such antagonists have potential therapeutic applications in treating various conditions, including inflammation and pain (Naganawa et al., 2006).

  • Metabolite Identification : Studies have identified 3,5-bis(trifluoromethyl)benzoic acid as a significant metabolite of certain compounds, suggesting its role in biological processes and potential as a target for drug development (Swain et al., 1997).

  • Labeling with Hydrogen Isotopes : The compound has been used in the preparation of labeled compounds with hydrogen isotopes, which are crucial for tracing and understanding biochemical pathways (Shevchenko et al., 2014).

  • Inducing Stress Tolerance in Plants : Benzoic acid derivatives, including this compound, have been evaluated for their role in inducing multiple stress tolerance in plants, which is vital for agricultural productivity and understanding plant physiology (Senaratna et al., 2004).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

The primary targets of 2-Methyl-5-(trifluoromethyl)benzoic acid are currently unknown. This compound is a relatively new substance and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is known that the trifluoromethyl group in organic compounds often plays a crucial role in their biological activity .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . As research progresses, we can expect to gain more insight into these effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect how this compound interacts with its targets and exerts its effects.

Properties

IUPAC Name

2-methyl-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-5-2-3-6(9(10,11)12)4-7(5)8(13)14/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJUSBSLJXOSDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379596
Record name 2-Methyl-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13055-63-5
Record name 2-Methyl-5-(trifluoromethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13055-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-5-(trifluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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